molecular formula C8H3F4NS B15059393 7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole

7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B15059393
M. Wt: 221.18 g/mol
InChI Key: XLAXNPQLOBJALP-UHFFFAOYSA-N
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Description

7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole is a high-value fluorinated heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery research. This benzo-fused thiazole scaffold serves as a privileged structure in the design of bioactive molecules, with the strategic incorporation of fluorine and the trifluoromethyl group enhancing its potential pharmacological profile . The fluorine atoms can profoundly influence a molecule's properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets, making this compound a particularly attractive building block for developing new therapeutic agents . Research into analogous benzothiazole derivatives has demonstrated a wide spectrum of biological activities, suggesting potential research applications for this specific compound in several areas. These include the development of anticonvulsant agents, as related benzothiazole-pyrazole hybrids have shown potent activity in maximal electroshock (MES) models and may modulate GABAergic neurotransmission . Furthermore, the structural motif is prevalent in anticancer research, with some thiazole derivatives acting as potent topoisomerase II inhibitors or demonstrating cytotoxic effects against various human cancer cell lines . The scaffold also shows promise in the design of anti-tubercular agents, targeting mechanisms such as the inhibition of the DprE1 enzyme in Mycobacterium tuberculosis . The synthesis of this compound can be approached via classic heterocyclic formation reactions, such as the Hantzsch thiazole synthesis, which involves the cyclocondensation of appropriate α-halocarbonyl precursors with thioamides . Researchers can further functionalize the core structure through cross-coupling reactions and other derivatization techniques to explore structure-activity relationships. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the relevant safety data sheet (SDS) before handling.

Properties

Molecular Formula

C8H3F4NS

Molecular Weight

221.18 g/mol

IUPAC Name

7-fluoro-2-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H3F4NS/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H

InChI Key

XLAXNPQLOBJALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with fluorinating agents under specific conditions. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce nitro groups, while nucleophilic substitution can replace fluorine atoms with other functional groups .

Scientific Research Applications

7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

  • 2-Phenylbenzothiazole Derivatives :
    Substitutions at the 4'-position of the phenyl ring in 2-phenylbenzothiazoles significantly influence enzyme-inducing activity. For example, 2-(4'-fluorophenyl)benzothiazole demonstrates doubled benzpyrene hydroxylase induction compared to the unsubstituted parent compound . In contrast, 7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole lacks the phenyl extension but retains enhanced bioactivity due to the combined electronic effects of fluorine and -CF₃ .

  • Trifluoromethylated Thiazoles :
    Compounds like 6-(trifluoromethyl)benzo[d]thiazol-2(3H)-one (Similarity: 0.56) and 5-(chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole (Similarity: 0.57) exhibit reduced bioactivity compared to this compound, likely due to steric hindrance from bulky substituents or lack of fluorine at the 7-position .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Bioactivity Highlights
This compound C₈H₃F₄NS 237.18 7-F, 2-CF₃ N/A High AChE inhibition
7-Fluoro-2-(methylthio)benzo[d]thiazole C₈H₆FNS₂ 199.27 7-F, 2-SCH₃ N/A Lower metabolic stability
7-Nitro-2-(4-(trifluoromethyl)phenyl)benzo[d]imidazo[2,1-b]thiazole C₁₆H₈F₃N₃O₂S 379.31 7-NO₂, 2-CF₃-phenyl 227 Moderate antimicrobial activity
5-Fluoro-7-(5-hexylthiophen-2-yl)-4-(thiophen-2-yl)benzo[d]thiazole C₂₀H₁₅FNS₂ 368.46 5-F, thiophene extensions N/A Used in organic electronics

Key Differentiators and Limitations

  • Advantages: The 7-fluoro/2-CF₃ combination optimizes both electronic effects and metabolic stability . Superior AChE inhibition compared to non-fluorinated analogs .
  • Limitations: Synthetic challenges in introducing multiple fluorine atoms . Limited solubility in aqueous media due to hydrophobic -CF₃ .

Biological Activity

7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole is a fluorinated heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound, particularly the presence of fluorine atoms, enhance its metabolic stability and bioavailability, making it a promising candidate for drug development.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • A fluorine atom at the 7-position.
  • A trifluoromethyl group at the 2-position of the benzo[d]thiazole ring.

This configuration contributes to its distinct physical and chemical properties, facilitating interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazoles, including this compound, exhibit notable antimicrobial properties. Studies have shown effective inhibition against various pathogens. The following table summarizes relevant compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
This compoundFluorine at position 7, trifluoromethylSignificant antimicrobial properties
5-Fluoro-2-methylbenzothiazoleFluorine at position 5, methyl groupAntimicrobial properties
7-Chloro-5-trifluoromethylbenzothiazoleChlorine at position 7, trifluoromethylAntimicrobial activity
6-Fluoro-2-(octylthio)benzo[d]thiazoleFluorine at position 6, octylthio groupPotential antifungal

These compounds demonstrate varying degrees of efficacy against different microbial strains, indicating the potential for developing new antimicrobial agents based on the benzo[d]thiazole scaffold.

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. For instance, it has been shown to inhibit cancer cell proliferation in vitro. Research findings suggest that modifications on the thiazole ring can significantly affect interaction profiles with cancer-related targets. Notably, compounds like this have been reported to exhibit cytotoxicity against specific cancer cell lines, making them candidates for further investigation in cancer therapy .

Case Studies and Research Findings

  • Antiparasitic Activity : A study evaluated the antiparasitic activity of thiazole derivatives against Taenia crassiceps. The inclusion of fluorinated groups was noted to enhance lipophilicity and biological activity, suggesting that similar modifications in this compound could yield improved antiparasitic effects .
  • Tuberculosis Treatment : Another study highlighted the efficacy of benzothiazole derivatives in tuberculosis treatment. Compounds similar to this compound demonstrated significant inhibitory effects on Mycobacterium tuberculosis, with some analogs showing sub-micromolar activities .
  • Anticancer Activity : Research focusing on various thiazole derivatives indicated that specific structural modifications could enhance antiproliferative effects against cancer cells. For example, certain compounds displayed IC50 values lower than standard drugs like doxorubicin .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 7-fluoro-2-(trifluoromethyl)benzo[d]thiazole derivatives?

  • Methodological Answer : A common approach involves multi-step reactions starting with halogenated aniline derivatives. For example, 7-chloro-6-fluoro-2-aminobenzothiazole intermediates can be synthesized by refluxing 3-chloro-4-fluoroaniline with thiourea in ethanol, followed by condensation with chloroacetyl chloride to introduce functional groups . Key steps include monitoring reaction progress via TLC (ethyl acetate:methanol:water = 10:1:1) and purification via recrystallization.

Q. How are intermediates like 7-chloro-6-fluoro-2-aminobenzothiazole characterized for structural validation?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • IR spectroscopy : NH stretching at ~3450 cm⁻¹ and C=O absorption at ~1637 cm⁻¹ confirm amide formation .
  • ¹H-NMR : A singlet at 8.4 ppm (CDCl₃) corresponds to the –NH group in intermediates .
  • Elemental analysis : Agreement between calculated and experimental C/H/N values ensures purity (e.g., ±0.3% deviation) .

Q. What spectroscopic methods are critical for confirming benzothiazole derivatives?

  • Methodological Answer :

  • ¹³C-NMR : Assigns carbons in the benzothiazole core (e.g., C-F and CF₃ groups show distinct shifts) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 202.64 for C₇H₄ClFN₂S) validate molecular weight .
  • X-ray crystallography : Resolves tautomerism (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole vs. 2-azidobenzo[d]thiazole) by analyzing bond lengths and angles .

Advanced Research Questions

Q. How does solvent polarity influence tautomerism in 2-azidobenzo[d]thiazole synthesis?

  • Methodological Answer : In CDCl₃, equilibrium between benzo[4,5]thiazolo[3,2-d]tetrazole (1a) and 2-azidobenzo[d]thiazole (2a) shifts with solvent polarity. NMR integration (e.g., 1a:2a = 1.8:1 initially, stabilizing to 1:1) reveals dynamic interconversion. Polar solvents stabilize the azide form, while nonpolar solvents favor tetrazole tautomers .

Q. What strategies optimize yields in click chemistry-based derivatization of benzothiazoles?

  • Methodological Answer :

  • Catalyst system : CuSO₄·5H₂O/sodium ascorbate in DMF at RT for 12 hours enables efficient azide-alkyne cycloaddition .
  • Purification : Column chromatography (hexane/ethyl acetate gradient) isolates triazole-linked products (e.g., 7a-o derivatives) with >75% yields .
  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance reaction rates by stabilizing transition states .

Q. How are molecular docking studies designed to assess binding interactions of benzothiazole derivatives?

  • Methodological Answer :

  • Protein preparation : Use crystallographic structures (e.g., PDB ID 1HNN for HIV-1 protease) with protonation states adjusted at pH 7.4.
  • Ligand preparation : Generate 3D conformers of derivatives (e.g., compound 9c) and minimize energy using MMFF94 force fields.
  • Docking software : AutoDock Vina with a 20 ų grid box around the active site. Binding poses (e.g., 9c in purple, 9g in cyan) are ranked by ΔG values (<-7 kcal/mol indicates strong binding) .

Q. How to resolve contradictions in pharmacological data across substituted benzothiazoles?

  • Methodological Answer :

  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare anti-inflammatory activities (e.g., % inhibition at 50 mg/kg dose) .
  • SAR studies : Correlate substituent effects (e.g., para-Br in 9c increases activity vs. para-OCH₃ in 9e) with logP and electronic parameters (Hammett σ) .
  • In vivo validation : Use carrageenan-induced edema models (rat paw volume) to confirm in vitro trends .

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